Bis(4-amino-2-hydroxyphenyl)methanone
CAS No.:
Cat. No.: VC17478802
Molecular Formula: C13H12N2O3
Molecular Weight: 244.25 g/mol
* For research use only. Not for human or veterinary use.

Specification
Molecular Formula | C13H12N2O3 |
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Molecular Weight | 244.25 g/mol |
IUPAC Name | bis(4-amino-2-hydroxyphenyl)methanone |
Standard InChI | InChI=1S/C13H12N2O3/c14-7-1-3-9(11(16)5-7)13(18)10-4-2-8(15)6-12(10)17/h1-6,16-17H,14-15H2 |
Standard InChI Key | FBLDQBPNXVVWKR-UHFFFAOYSA-N |
Canonical SMILES | C1=CC(=C(C=C1N)O)C(=O)C2=C(C=C(C=C2)N)O |
Introduction
Structural and Physicochemical Characteristics
The molecular formula of Bis(4-amino-2-hydroxyphenyl)methanone is C₁₃H₁₂N₂O₃, with a molecular weight of 244.25 g/mol. The compound’s structure features two 4-amino-2-hydroxyphenyl groups connected via a ketone bridge, creating a planar conformation that facilitates π-π stacking and hydrogen bonding . Key physicochemical properties inferred from analogous bisphenol derivatives include:
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Melting Point: Estimated at 245–248°C, based on structurally similar compounds like 2,2-bis(3-amino-4-hydroxyphenyl)hexafluoropropane .
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Solubility: Moderate solubility in polar aprotic solvents (e.g., dimethyl sulfoxide, DMSO) and low solubility in water, consistent with the hydrophilic hydroxyl and amino groups counterbalanced by the hydrophobic aromatic core .
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Stability: Likely susceptible to oxidative degradation under high-temperature or acidic conditions, as observed in fluorene-based bisphenols .
Synthesis and Optimization Strategies
Nitro Group Reduction and Hydroxylation
A two-step synthesis pathway, adapted from hexafluoropropane-based bisphenol derivatives, involves:
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Nitro Intermediate Formation: Reacting 4-fluoro-2-nitrophenol with a methanone precursor under alkaline conditions. For example, potassium hydroxide in DMSO at 70–80°C facilitates nucleophilic aromatic substitution, yielding bis(4-nitro-2-hydroxyphenyl)methanone .
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Catalytic Hydrogenation: Reducing nitro groups to amines using palladium on carbon (Pd/C) under hydrogen pressure (1 MPa) in DMF at 70°C, achieving >98% purity .
Critical Parameters:
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Solvent Choice: DMSO enhances reaction kinetics for nitro displacement, while DMF optimizes hydrogenation efficiency.
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Catalyst Loading: 5% Pd/C ensures complete nitro reduction without over-hydrogenation .
Biological Activity and Mechanism of Action
Estrogen Receptor Antagonism
Structural analogs like bisphenol AF (BPAF) and bisphenol C (BPC) exhibit selective ERβ antagonism by binding to the coactivator recruitment site, disrupting helix-12 positioning and preventing transcriptional activation . Bis(4-amino-2-hydroxyphenyl)methanone’s amino and hydroxyl groups may enhance ERβ affinity through:
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Hydrogen Bonding: Interactions with ERβ’s Glu305 and Arg346 residues.
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Steric Hindrance: The methanone bridge likely destabilizes the agonist-bound ERβ conformation, akin to tricyclic bisphenols .
Activity Comparison:
Compound | ERα Agonism | ERβ Antagonism |
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BPAF | Partial | Strong |
BPC | Weak | Moderate |
Bis(4-amino-2-OH)methanone* | Predicted Weak | Predicted Strong |
*Inferred from structural homology .
Industrial and Therapeutic Applications
Polymer Precursors
The compound’s amine and hydroxyl groups enable crosslinking in epoxy resins and polyimides, enhancing thermal stability (>300°C) and mechanical strength .
Anticancer Research
Preliminary studies on similar bisphenols suggest topoisomerase II inhibition and pro-apoptotic effects in breast cancer models (IC₅₀: 10–50 µM) . The amino groups may facilitate DNA intercalation, warranting further investigation.
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